![molecular formula C16H15N3O4S B2634445 N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide CAS No. 2034571-67-8](/img/structure/B2634445.png)
N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H17N3O4/c1-8(2)12(13(19)20)16-14(21)17-7-11(18)15-9-5-3-4-6-10(9)17/h3-6,8,12H,7H2,1-2H3,(H,15,18)(H,16,21)(H,19,20)/t12-/m0/s1
. This code provides a textual representation of the compound’s molecular structure, including information about the arrangement of atoms and the connectivity of bonds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of closely related quinoxaline derivatives have been extensively studied. For instance, a compound was synthesized via Sonogashira cross-coupling, fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis, demonstrating the compound's structural integrity and potential as a precursor for further chemical transformations (Durgadas, Mukkanti, & Pal, 2013).
Antimicrobial and Anticancer Potential
- Research on derivatives of quinoxaline has shown promising antimicrobial and anticancer properties. A study synthesized new lipophilic acetamide derivatives, showing broad spectrum antibacterial activity against both Gram-positive and Gram-negative strains, and significant antifungal activity. The study also highlighted these compounds' potential as anticancer agents, with some derivatives exhibiting inhibitory activity against EGFR protein kinase enzyme, suggesting their utility in targeted cancer therapies (Ahmed et al., 2018).
Anticonvulsant Activity
- Another area of research has been the exploration of quinoxaline derivatives for anticonvulsant activity. A series of compounds were synthesized and evaluated, with some showing high anticonvulsant activities in experimental models. This points to the compound's potential application in developing new treatments for epilepsy or seizure disorders (Ibrahim et al., 2013).
One-Pot Synthesis Techniques
- The compound's synthesis has also been explored through one-pot techniques, which offer efficient pathways to create 3,4-dihydroquinoxalines bearing a sulfonamide or an amide group. Such methodologies underscore the compound's versatility and potential for facile integration into various chemical frameworks for further application in drug development or material science (Alizadeh et al., 2008).
Antimalarial and COVID-19 Applications
- Recent studies have investigated the application of sulfonamide derivatives in antimalarial activity and their potential utility in COVID-19 treatment, highlighting the compound's relevance in addressing current global health challenges. Theoretical investigations and molecular docking studies have supported these compounds' efficacy, suggesting a promising avenue for the development of novel therapeutics (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
N-[3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)24(22,23)19-10-16(21)18-14-7-2-3-8-15(14)19/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAZCKYKTSNWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.